Navuridine
Overview
Description
Mechanism of Action
Target of Action
Navuridine primarily targets the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the Human Immunodeficiency Virus (HIV), as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus.
Mode of Action
As an inhibitor of HIV-1 RT, this compound interferes with the normal functioning of this enzyme .
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited . It has been noted that this compound exhibits a relatively short half-life and incomplete oral bioavailability . These factors can impact the bioavailability of the compound, influencing how much of the drug reaches the target site in the body.
Result of Action
The primary molecular effect of this compound’s action would be the inhibition of HIV-1 RT, which could potentially lead to a decrease in the replication of the HIV virus .
Biochemical Analysis
Biochemical Properties
Navuridine interacts with HIV reverse transcriptase, an enzyme crucial for the replication of HIV . By inhibiting this enzyme, this compound prevents the virus from replicating and spreading to new cells .
Cellular Effects
This compound has been shown to have potent anti-HIV activity in vitro . It inhibits the HIV reverse transcriptase, thereby preventing the replication of the virus within the cell .
Molecular Mechanism
It is known to be an inhibitor of HIV reverse transcriptase . This suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its function, thereby preventing the replication of the virus.
Temporal Effects in Laboratory Settings
It is known that this compound exhibits a relatively short half-life .
Preparation Methods
Navuridine is synthesized through a multi-step chemical process. The synthetic route typically involves the azidation of a uridine derivative. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3) and a solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Navuridine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The azido group in this compound can be reduced to an amine group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amine derivatives and substituted uridine analogs.
Scientific Research Applications
Navuridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: this compound is studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Research focuses on its potential use in antiviral therapies, particularly for HIV treatment.
Comparison with Similar Compounds
Navuridine is similar to other nucleoside analogs such as zidovudine and lamivudine. it is unique in its specific structure and the presence of the azido group, which contributes to its distinct mechanism of action . Similar compounds include:
Zidovudine: Another nucleoside analog used in HIV treatment.
Lamivudine: A nucleoside analog with antiviral activity against HIV and hepatitis B virus.
Didanosine: A nucleoside analog used in combination with other antiretroviral agents for HIV treatment.
This compound’s uniqueness lies in its specific inhibition of HIV reverse transcriptase and its potential for use in combination therapies .
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNBSPEFVIUDS-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004737 | |
Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84472-85-5 | |
Record name | Navuridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAVURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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